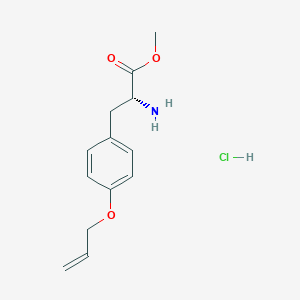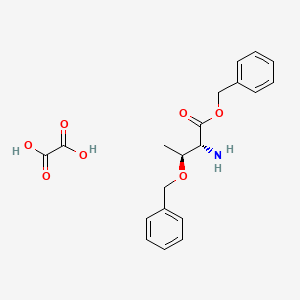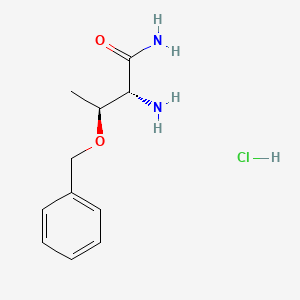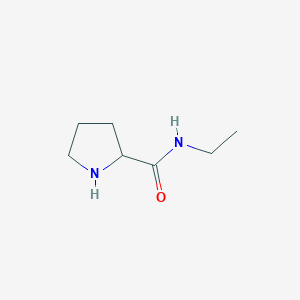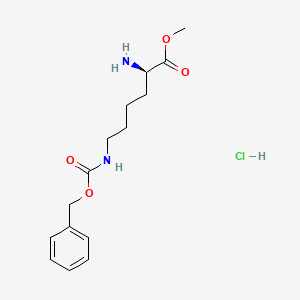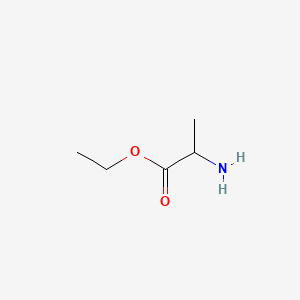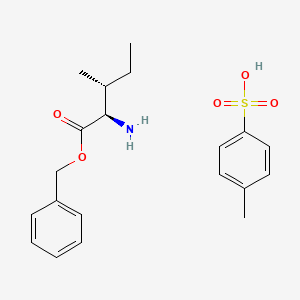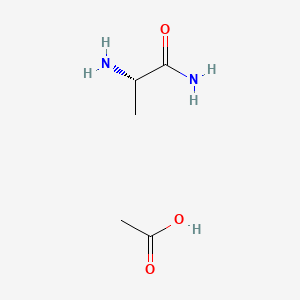
L-丙氨酸酰胺乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanine amide acetate, also known as L-Alanine amide acetate, is a useful research compound. Its molecular formula is C5H12N2O3 and its molecular weight is 88.11. The purity is usually 95%.
BenchChem offers high-quality L-Alanine amide acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alanine amide acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学选择性合成
L-丙氨酸酰胺乙酸盐可用于化学选择性合成。 酰胺活化是化学选择性合成的一种新兴工具 {svg_1}. 这种方法突出了亲电酰胺活化的合成应用和潜力 {svg_2}.
热力学数据建立
L-丙氨酸酰胺乙酸盐可用于建立可靠的热力学数据。 已经报道了N-乙酰-L-丙氨酸酰胺的热容和相行为 {svg_3}. 这些数据可用于了解该化合物及其衍生物的性质 {svg_4}.
生物降解材料
L-丙氨酸酰胺乙酸盐可用于生产生物降解材料。 含有α-氨基酸残基(如L-丙氨酸)的聚酰胺(PA)已被报道为生物降解材料 {svg_5}.
蛋白氨基酸
L-丙氨酸酰胺乙酸盐可用于研究蛋白氨基酸。 氨基酸衍生物的偶极离子结构被破坏,导致其化学和物理化学性质发生重大变化 {svg_6}.
溶质-溶剂相互作用
L-丙氨酸酰胺乙酸盐可用于研究水性介质中的溶质-溶剂相互作用 {svg_7}. 这有助于了解分子在不同溶剂中的行为。
球状蛋白中的相互作用
L-丙氨酸酰胺乙酸盐可用于研究球状蛋白中发生的相互作用 {svg_8}. 这可以提供对蛋白质结构和功能的见解。
生化分析
Biochemical Properties
L-Alanine amide acetate plays a crucial role in biochemical reactions, particularly in the synthesis and degradation of proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine dehydrogenase, which catalyzes the reversible oxidative deamination of L-Alanine amide acetate to pyruvate and ammonia . This interaction is essential for the metabolism of amino acids and the regulation of nitrogen balance in cells. Additionally, L-Alanine amide acetate is involved in the synthesis of peptides and proteins, where it forms peptide bonds with other amino acids .
Cellular Effects
L-Alanine amide acetate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells . This inhibition is achieved through the modulation of cell signaling pathways that regulate cell growth and apoptosis. Furthermore, L-Alanine amide acetate affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of L-Alanine amide acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, L-Alanine amide acetate binds to alanine dehydrogenase, resulting in the activation of this enzyme and the subsequent conversion of L-Alanine amide acetate to pyruvate and ammonia . Additionally, it can inhibit the activity of certain enzymes involved in amino acid metabolism, thereby regulating the levels of various metabolites in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Alanine amide acetate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that L-Alanine amide acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH conditions can lead to its degradation and a decrease in its effectiveness . Long-term studies have also indicated that L-Alanine amide acetate can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of L-Alanine amide acetate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and function . At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have also been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
L-Alanine amide acetate is involved in several metabolic pathways, including the glycolytic pathway and the citric acid cycle. It interacts with enzymes such as alanine dehydrogenase and pyruvate kinase, which play crucial roles in these pathways . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic activity of the cell . Additionally, L-Alanine amide acetate is involved in the synthesis of other amino acids and peptides, further highlighting its importance in cellular metabolism .
Transport and Distribution
The transport and distribution of L-Alanine amide acetate within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of L-Alanine amide acetate into cells . This transporter is predominantly expressed in tissues such as the brain, placenta, and certain types of cancer cells, indicating the selective distribution of L-Alanine amide acetate in these tissues . The compound can also bind to specific proteins within the cell, affecting its localization and accumulation .
Subcellular Localization
L-Alanine amide acetate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions . For instance, in the cytoplasm, L-Alanine amide acetate is involved in the synthesis of proteins and peptides, while in the mitochondria, it plays a role in energy metabolism and the regulation of metabolic pathways . Targeting signals and post-translational modifications can also direct L-Alanine amide acetate to specific compartments or organelles, further influencing its activity and function .
属性
IUPAC Name |
acetic acid;(2S)-2-aminopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFLYZJMEVTVFL-DKWTVANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

